molecular formula C8H17N3O2 B6284259 4-(4-azidobutoxy)butan-1-ol CAS No. 2416233-99-1

4-(4-azidobutoxy)butan-1-ol

Cat. No.: B6284259
CAS No.: 2416233-99-1
M. Wt: 187.2
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Description

4-(4-Azidobutoxy)butan-1-ol is a bifunctional organic compound featuring an azide (-N₃) group and a hydroxyl (-OH) group separated by a butoxy ether chain. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition with alkynes) for bioconjugation, while the hydroxyl group allows further functionalization . Key properties include:

  • Molecular formula: Likely C₈H₁₇N₃O₂ (based on structural analogs).
  • Functional groups: Azide, ether, and alcohol.
  • Applications: Primarily in biochemical research for labeling and crosslinking due to its azide reactivity .

Properties

CAS No.

2416233-99-1

Molecular Formula

C8H17N3O2

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-azidobutoxy)butan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with butan-1-ol, which is reacted with 4-bromobutanol to form 4-(4-bromobutoxy)butan-1-ol.

    Azidation: The bromine atom in 4-(4-bromobutoxy)butan-1-ol is then substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-azidobutoxy)butan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amine derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: The hydroxyl group in butan-1-ol can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in DMF under reflux.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄).

Major Products

    Substitution: Amine derivatives.

    Reduction: Primary amines.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

4-(4-azidobutoxy)butan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various azido and amine compounds.

    Materials Science: The azido group can be used for click chemistry to create polymers and other materials with specific properties.

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.

Mechanism of Action

The mechanism of action of 4-(4-azidobutoxy)butan-1-ol primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form 1,2,3-triazoles, facilitating the attachment of various functional groups or biomolecules.

Comparison with Similar Compounds

Ether-Functionalized Butanols

Compounds with ether-linked substituents share structural similarities but differ in functional groups and applications.

Compound Molecular Formula Functional Groups Key Applications Reference
4-(4-Azidobutoxy)butan-1-ol C₈H₁₇N₃O₂ Azide, ether, alcohol Bioconjugation, click chemistry
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ Ether, alcohol Insect pheromone (attracts beetles)
4-Butoxybutan-1-ol C₈H₁₈O₂ Ether, alcohol Intermediate in surfactants, solvents
4-(3,4-Dimethoxyphenyl)butan-1-ol C₁₂H₁₈O₃ Aromatic ether, alcohol Pharmaceutical synthesis (e.g., NDGA analogs)

Key Differences :

  • Azide vs.
  • Aromatic vs. Aliphatic Chains : 4-(3,4-Dimethoxyphenyl)butan-1-ol’s aromatic ring confers rigidity and electronic effects, contrasting with the flexibility of aliphatic chains in other compounds.

Azide-Containing Compounds

Azides are critical for click chemistry. Below is a comparison with other azide-functionalized alcohols:

Compound Molecular Formula Functional Groups Key Applications Reference
This compound C₈H₁₇N₃O₂ Azide, ether, alcohol Bioconjugation
4-Azidobutan-1-ol C₄H₉N₃O Azide, alcohol Click chemistry, polymer crosslinking
4-Azido-1-butanol (same as above) C₄H₉N₃O Azide, alcohol Reagent for triazole formation

Key Differences :

  • Chain Length and Complexity : this compound has a longer chain and ether linkage, offering spatial flexibility for conjugation compared to the simpler 4-azidobutan-1-ol.

Amino- and Halogen-Substituted Butanols

Substituents like amines or halogens alter reactivity and applications.

Compound Molecular Formula Functional Groups Key Applications Reference
This compound C₈H₁₇N₃O₂ Azide, ether, alcohol Bioconjugation
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO Amine, alcohol Neuroprotection, plant growth promotion
4-Fluoro-1-butanol C₄H₉FO Halogen (F), alcohol Solvent, pharmaceutical intermediate

Key Differences :

  • Reactivity: The azide group undergoes cycloaddition, while the amine in 4-(propan-2-ylamino)butan-1-ol participates in nucleophilic reactions.
  • Biological Activity: Amino derivatives show neuroprotective effects, whereas halogenated alcohols like 4-fluoro-1-butanol are used in synthesis.

Pheromone Analogs

Click Chemistry Utility

The azide in this compound facilitates efficient conjugation with alkynes, making it superior to non-azide ethers like 4-butoxybutan-1-ol for biochemical tagging .

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